(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Descripción

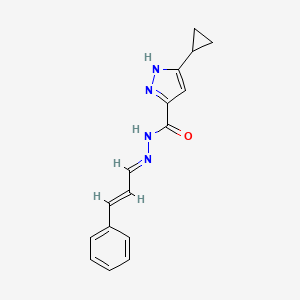

The compound (E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (CAS: 306302-24-9) is a pyrazole-3-carbohydrazide derivative characterized by a cyclopropyl substituent at the pyrazole ring and a conjugated (E)-3-phenylallylidene hydrazone moiety. Its structure combines a rigid cyclopropane ring with an extended π-conjugated system, which may influence electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c21-16(15-11-14(18-19-15)13-8-9-13)20-17-10-4-7-12-5-2-1-3-6-12/h1-7,10-11,13H,8-9H2,(H,18,19)(H,20,21)/b7-4+,17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLCIEXXLRESPN-CUQLSPFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601329413 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

306302-28-3 | |

| Record name | 5-cyclopropyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601329413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common approach is the condensation reaction between 3-cyclopropyl-1H-pyrazole-5-carbohydrazide and (E)-3-phenylallylidene. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The phenylallylidene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Aplicaciones Científicas De Investigación

(E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of (E)-3-cyclopropyl-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Pyrazole-3-carbohydrazide derivatives differ primarily in their substituents on the pyrazole ring and the hydrazone-linked aromatic/allylidene moiety. Key comparisons include:

Substituents on the Hydrazone Moiety

(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) Substituents: 2,4-dichlorobenzylidene. DFT studies (B3LYP/6-311 G**) show polarized electron density around the dichlorophenyl ring, favoring interactions with hydrophobic protein pockets . Molecular Formula: C₁₇H₁₂Cl₂N₄O (~383.2 g/mol).

(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

- Substituents : 3-ethoxyphenyl on the pyrazole and allylidene group.

- Impact : The ethoxy group introduces moderate electron-donating effects and steric bulk. Its larger molecular formula (C₂₁H₂₀N₄O₂, 360.4 g/mol) increases van der Waals interactions, as evidenced by higher predicted collision cross-sections (CCS: 188.5 Ų for [M+H]+) compared to the target compound .

Substituents on the Pyrazole Ring

3-Cyclopropyl-N′-(3-ethoxy-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

- Substituents : Cyclopropyl and 3-ethoxy-2-hydroxybenzylidene.

- Impact : The hydroxyl and ethoxy groups enhance hydrogen-bonding capacity and solubility (logP reduction). Single-crystal X-ray data (unavailable for the target compound) for similar derivatives reveal planar geometries stabilized by intramolecular H-bonds .

N-((1E,2E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide Substituents: Phenyl on pyrazole and methyl-allylidene.

Physicochemical and Structural Data

Pharmacological Implications

Though direct biological data for the target compound is lacking, related pyrazole-3-carbohydrazides exhibit activities such as antimicrobial and anticancer effects. The dichlorobenzylidene derivative (E-DPPC) showed promise in molecular docking studies, likely due to halogen-bonding interactions . The target compound’s cyclopropyl and allylidene groups may optimize binding to flexible enzyme active sites, balancing rigidity and conjugation.

Actividad Biológica

(E)-3-cyclopropyl-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

The structural formula highlights the presence of a cyclopropyl group and a phenylallylidene moiety, which are essential for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrazole derivatives showed potent cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Antioxidant Activity

Compounds containing the pyrazole structure have been reported to possess antioxidant properties. The antioxidant activity is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents .

Cholinesterase Inhibition

Cholinesterase inhibitors are vital in treating Alzheimer's disease. Research has shown that certain pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter breakdown. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, enhancing cognitive function . The specific activity of this compound regarding cholinesterase inhibition remains to be explicitly studied but aligns with the behavior observed in related compounds.

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate intrinsic apoptotic pathways leading to cancer cell death.

- Free Radical Scavenging : The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.

- Enzyme Inhibition : By binding to the active sites of AChE and BChE, these compounds prevent the breakdown of acetylcholine, thereby prolonging its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.